molecular formula C6H7N3O2 B2412344 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide CAS No. 88394-06-3

6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide

Cat. No.: B2412344
CAS No.: 88394-06-3
M. Wt: 153.141
InChI Key: WUPAWCXFTGKASP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-oxobutanamide with hydrazine hydrate, followed by cyclization to form the pyrazine ring . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of specialized equipment and controlled environments to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C6_6H7_7N3_3O2_2

Molecular Weight: 153.14 g/mol

IUPAC Name: 6-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide

The compound features a pyrazine ring with functional groups that contribute to its reactivity and biological activity. The carbonyl group at the 3-position is particularly reactive, allowing for various chemical transformations.

Pharmaceutical Development

This compound serves as a scaffold for developing new pharmaceuticals. Its structural similarity to pyrazinamide, a drug used in tuberculosis treatment, has prompted research into its antibacterial properties. Researchers utilize synthetic organic chemistry techniques to modify the compound's structure to enhance pharmacological profiles. Techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed for characterization .

Notable Findings:

  • Derivatives of this compound have shown improved efficacy and reduced toxicity in preliminary in vitro tests.
  • It has been investigated for its potential as an enzyme inhibitor impacting pathways related to cell growth and pathogen resistance .

Antiviral Properties

Research indicates that this compound exhibits antiviral activity against various viral strains, including the Zika virus. Preliminary studies suggest that it may interfere with host cellular pathways exploited by viruses for replication .

Case Study:
A study evaluated the compound's efficacy against Zika virus, demonstrating significant inhibitory effects on viral replication in vitro.

Anticancer Activity

The compound has shown promise as an anticancer agent, demonstrating cytotoxic effects against several human cancer cell lines, including neuroblastoma and glioblastoma. Its mechanism of action involves inhibiting specific enzymes crucial for cancer cell survival and proliferation .

Case Study:
In vitro tests revealed lower lethal concentration (LC50) values compared to existing chemotherapeutic agents, indicating enhanced potency against resistant cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and the oxo group in the pyrazine ring makes it a valuable scaffold for various applications in research and industry .

Biological Activity

6-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This pyrazine derivative has been studied for its potential applications in antimicrobial, antiviral, antitumor, and neuropsychiatric treatments. The compound's structure includes a ketone group and a carboxamide functional group, which contribute to its reactivity and biological interactions.

  • Molecular Formula : C7H8N2O2
  • Molecular Weight : Approximately 153.14 g/mol
  • CAS Number : 88394-06-3

The compound is characterized by its six-membered aromatic ring containing nitrogen atoms, making it a versatile scaffold for drug development.

Antimicrobial Activity

This compound and its derivatives have shown promising results against various microbial strains. Research indicates that modifications of this compound can enhance antibacterial efficacy while reducing toxicity.

Table 1: Antimicrobial Activity of Derivatives

Derivative NameMicrobial Strain TestedActivity Observed
Compound AStaphylococcus aureusInhibitory
Compound BEscherichia coliModerate
Compound CCandida albicansSignificant

Antiviral Activity

The compound has demonstrated antiviral properties, particularly against viral infections such as Zika virus. Studies suggest that it may inhibit viral polymerase activity, thereby preventing viral replication.

Case Study : A study published in PubMed Central explored the effects of various pyrazine derivatives on Zika virus replication. The results indicated that certain modifications to the 6-Methyl-3-oxo structure could enhance antiviral potency against ZIKV, showcasing its potential as a lead compound for antiviral drug development .

Antitumor Activity

Research has also focused on the antitumor properties of this compound. Preliminary in vitro tests have shown that some derivatives can inhibit tumor cell proliferation.

Table 2: Antitumor Efficacy of Derivatives

Derivative NameCancer Cell Line TestedEfficacy (% Inhibition)
Compound DHeLa75%
Compound EMCF-760%
Compound FA54950%

The biological activity of this compound is thought to be mediated through its interaction with biological macromolecules such as proteins and nucleic acids. The carbonyl group in the compound can participate in nucleophilic addition reactions, while the carboxamide group may undergo hydrolysis or condensation under specific conditions .

Properties

IUPAC Name

5-methyl-2-oxo-1H-pyrazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-3-2-8-6(11)4(9-3)5(7)10/h2H,1H3,(H2,7,10)(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPAWCXFTGKASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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